5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

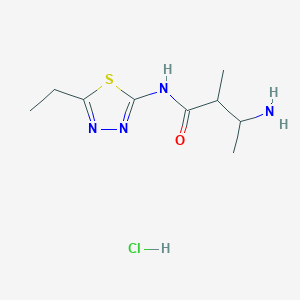

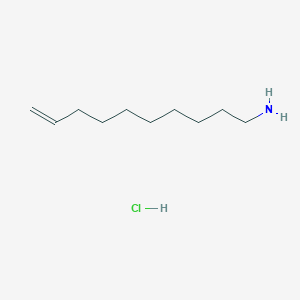

5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione, also known as CX-516, is a potent and selective agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It is a compound with the molecular formula C7H9NO3 .

Molecular Structure Analysis

The molecular structure of 5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione consists of a five-membered oxazolidine ring substituted by a cyclopropyl group and a methyl group at position 5 . The molecular weight of this compound is 155.15 g/mol.

科学的研究の応用

Medicinal Chemistry

In medicinal chemistry, 5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione is explored for its potential as a building block for the synthesis of various pharmacologically active molecules. Its oxazolidine ring can serve as a scaffold for the development of new drugs, particularly due to its structural similarity to the clinically used oxazolidinone antibiotics .

Agriculture

This compound may be utilized in the agricultural sector for the development of novel agrochemicals. Its unique structure could be beneficial in creating new pesticides or herbicides that target specific pests or weeds without affecting crops or the environment .

Material Science

5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione: has potential applications in material science, especially in the creation of polymers with specific properties. The oxazolidine ring can be incorporated into polymer chains to alter their thermal stability, rigidity, or biodegradability .

Environmental Science

In environmental science, this compound’s derivatives could be investigated for their ability to break down pollutants or as indicators of environmental quality. Its reactivity and stability under various conditions make it a candidate for environmental monitoring and remediation strategies .

Biochemistry

The compound is of interest in biochemistry for its role in enzyme inhibition studies. It can be used to design inhibitors that mimic the transition state of enzymatic reactions, providing insights into enzyme mechanisms and aiding in the development of new therapeutic agents .

Pharmacology

Pharmacologically, 5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione could be investigated for its efficacy in modulating biological pathways. Its structural features might interact with various receptors or enzymes, leading to potential applications in treating diseases or disorders .

特性

IUPAC Name |

5-cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-7(4-2-3-4)5(9)8-6(10)11-7/h4H,2-3H2,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDBHOJOKOMWNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)O1)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)

![4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride](/img/structure/B1382348.png)

![[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1382352.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid](/img/structure/B1382355.png)

![Propan-2-yl 4-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylbutanoate](/img/structure/B1382359.png)